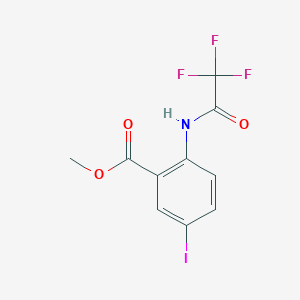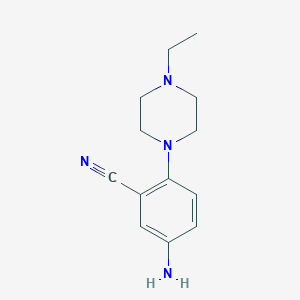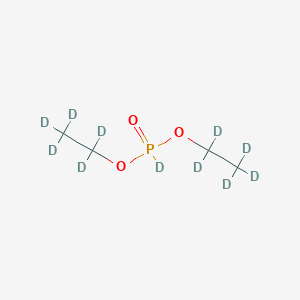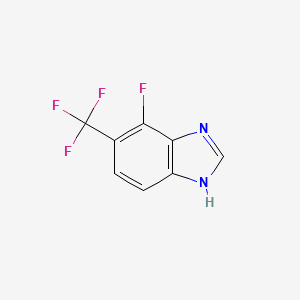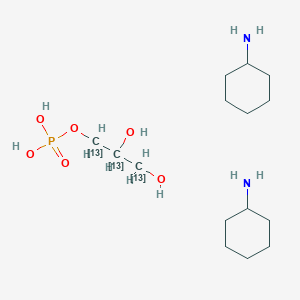
cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate is a complex organic compound that combines the structural features of cyclohexanamine and a phosphorylated dihydroxypropyl group. This compound is notable for its isotopic labeling with carbon-13, which makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate typically involves multiple steps:
Preparation of 2,3-dihydroxypropyl dihydrogen phosphate: This can be achieved by reacting glycerol with phosphoric acid under controlled conditions to ensure the formation of the desired dihydroxypropyl phosphate ester.
Isotopic Labeling: The incorporation of carbon-13 isotopes into the dihydroxypropyl group is usually done by using carbon-13 labeled glycerol as the starting material.
Formation of Cyclohexanamine Derivative: The final step involves the reaction of the isotopically labeled dihydroxypropyl phosphate with cyclohexanamine. This can be carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are essential to ensure the isotopic purity and consistency of the final product.
化学反应分析
Types of Reactions
Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The phosphate ester can be reduced to form phosphines or phosphine oxides.
Substitution: The amine group in cyclohexanamine can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group can yield glyceric acid, while reduction of the phosphate ester can produce cyclohexylphosphine.
科学研究应用
Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate has several scientific research applications:
NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for NMR studies, allowing researchers to investigate molecular structures and dynamics.
Biological Studies: It can be used to study metabolic pathways and enzyme mechanisms involving phosphorylated intermediates.
Medicinal Chemistry: The compound can serve as a building block for the synthesis of novel pharmaceuticals with potential therapeutic applications.
Industrial Chemistry: It can be used in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes that recognize phosphorylated substrates, such as kinases and phosphatases.
Pathways Involved: It can participate in metabolic pathways involving phosphorylation and dephosphorylation reactions, which are crucial for cellular signaling and energy metabolism.
相似化合物的比较
Similar Compounds
Cyclohexylamine: A simpler amine derivative without the phosphorylated dihydroxypropyl group.
Glycerol Phosphate: Contains the dihydroxypropyl phosphate moiety but lacks the cyclohexanamine component.
Phosphoserine: An amino acid derivative with a phosphorylated hydroxyl group.
Uniqueness
Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate is unique due to its combination of cyclohexanamine and a phosphorylated dihydroxypropyl group, along with isotopic labeling. This makes it particularly valuable for NMR studies and other research applications that require precise molecular tracking.
属性
分子式 |
C15H35N2O6P |
|---|---|
分子量 |
373.40 g/mol |
IUPAC 名称 |
cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C3H9O6P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/i;;1+1,2+1,3+1 |
InChI 键 |
FWIDSLORBURWJY-PAFKVVHKSA-N |
手性 SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.[13CH2]([13CH]([13CH2]OP(=O)(O)O)O)O |
规范 SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
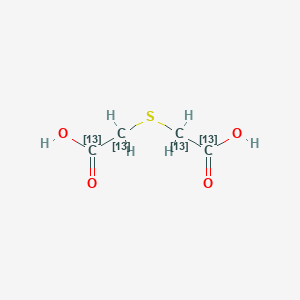
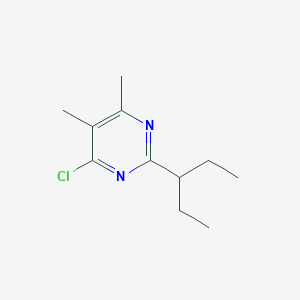
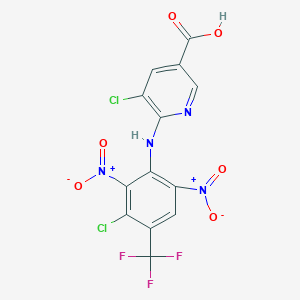

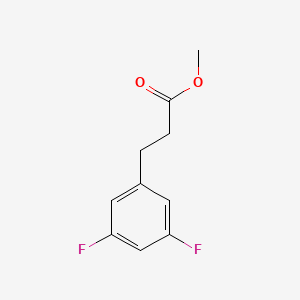


![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
